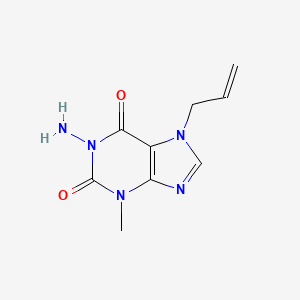
1-Amino-3-methyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-3-methyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of nucleotides, which are the building blocks of DNA and RNA.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-methyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. Common starting materials include purine derivatives, which undergo alkylation, amination, and cyclization reactions under controlled conditions. Solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as palladium or copper, are often used to facilitate these reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. Continuous flow reactors might also be employed to enhance efficiency and scalability. The final product is usually purified through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
1-Amino-3-methyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might produce alcohols or amines.
科学的研究の応用
1-Amino-3-methyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer or viral infections.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-Amino-3-methyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. For example, it might inhibit or activate certain enzymes, thereby affecting metabolic processes.
類似化合物との比較
Similar Compounds
Caffeine: 1,3,7-Trimethylxanthine, a stimulant found in coffee and tea.
Theobromine: 3,7-Dimethylxanthine, found in cocoa and chocolate.
Theophylline: 1,3-Dimethylxanthine, used in treating respiratory diseases.
Uniqueness
1-Amino-3-methyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties compared to other purine derivatives.
特性
CAS番号 |
84728-28-9 |
|---|---|
分子式 |
C9H11N5O2 |
分子量 |
221.22 g/mol |
IUPAC名 |
1-amino-3-methyl-7-prop-2-enylpurine-2,6-dione |
InChI |
InChI=1S/C9H11N5O2/c1-3-4-13-5-11-7-6(13)8(15)14(10)9(16)12(7)2/h3,5H,1,4,10H2,2H3 |
InChIキー |
WNGVYJSRIQVFRB-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)N)N(C=N2)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-Iodobicyclo[2.2.2]octan-1-yl)(trimethyl)stannane](/img/structure/B14409138.png)
![Dimethyl[tris(trimethylsilyl)methyl]silyl cyanate](/img/structure/B14409140.png)
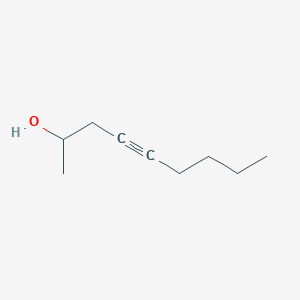
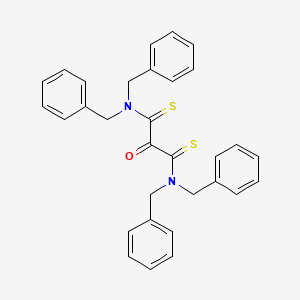
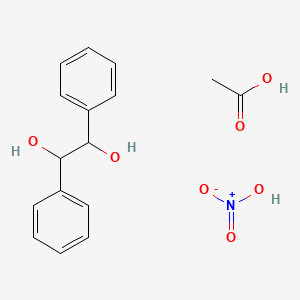
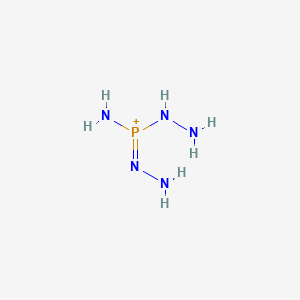
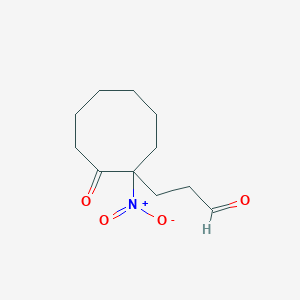
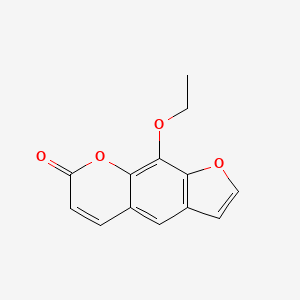
![2-(4-Aminophenyl)-1-butyl-1h-benzo[d]imidazolesulphonic acid](/img/structure/B14409182.png)
![Benzene, [(10-undecenyloxy)methyl]-](/img/structure/B14409192.png)
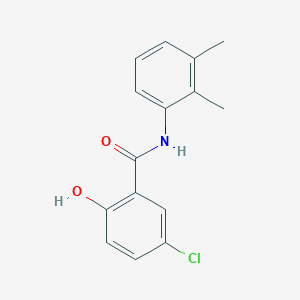
![2-Azaspiro[5.5]undecan-7-ol, 2-methyl-, (6R,7R)-](/img/structure/B14409203.png)
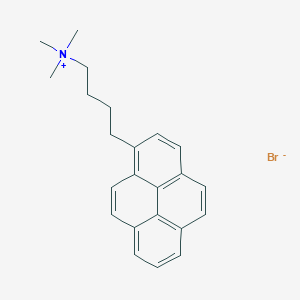
![2'-O-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]uridine](/img/structure/B14409233.png)
